1-(2,2-Difluoroethyl)-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-2-iodobenzene is an organic compound that features a benzene ring substituted with an iodine atom and a 2,2-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-2-iodobenzene typically involves the reaction of 2-iodobenzene with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the 2,2-difluoroethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding iodoarenes or difluoroethylated benzene derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding benzene derivative without the iodine substituent.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like liquid ammonia or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 2-amino-1-(2,2-difluoroethyl)benzene, 2-thio-1-(2,2-difluoroethyl)benzene, etc.
Oxidation: Formation of 2-iodobenzoic acid or 1-(2,2-difluoroethyl)benzene.
Reduction: Formation of 1-(2,2-difluoroethyl)benzene.
Scientific Research Applications
1-(2,2-Difluoroethyl)-2-iodobenzene has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: Used in the production of agrochemicals and specialty chemicals with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-2-iodobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of the difluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its target sites. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds also contain the difluoroethyl group and are used in similar applications, such as fungicidal activities.
Ethyl bromodifluoroacetate: Another compound with a difluoroethyl group, used in the synthesis of various chemical compounds.
Uniqueness
1-(2,2-Difluoroethyl)-2-iodobenzene is unique due to the presence of both the iodine atom and the difluoroethyl group. This combination imparts distinct chemical reactivity and stability, making it a valuable compound in synthetic chemistry and various applications. The iodine atom allows for further functionalization through substitution reactions, while the difluoroethyl group enhances lipophilicity and metabolic stability.
Properties
Molecular Formula |
C8H7F2I |
---|---|
Molecular Weight |
268.04 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-2-iodobenzene |
InChI |
InChI=1S/C8H7F2I/c9-8(10)5-6-3-1-2-4-7(6)11/h1-4,8H,5H2 |
InChI Key |
SQEAJMIEZIGBBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.